molecular formula C16H18F3N5 B15119845 N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyridin-2-amine

N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyridin-2-amine

Cat. No.: B15119845
M. Wt: 337.34 g/mol
InChI Key: NVBSKPVRPYKKJF-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms.

    Reduction: Reduction reactions may target the pyridine or pyrimidine rings.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions may introduce new functional groups at the trifluoromethyl position.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and resistance to metabolic degradation . The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: N-methyl-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}pyridin-2-amine is unique due to its combination of a trifluoromethyl-pyrimidine moiety with a piperidine and pyridine ring. This structural arrangement provides distinct chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C16H18F3N5

Molecular Weight

337.34 g/mol

IUPAC Name

N-methyl-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C16H18F3N5/c1-23(14-4-2-3-8-20-14)12-6-10-24(11-7-12)15-21-9-5-13(22-15)16(17,18)19/h2-5,8-9,12H,6-7,10-11H2,1H3

InChI Key

NVBSKPVRPYKKJF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F)C3=CC=CC=N3

Origin of Product

United States

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